molecular formula C16H25N B1178891 24-fluoro-1,25-dihydroxyvitamin D2 CAS No. 135776-86-2

24-fluoro-1,25-dihydroxyvitamin D2

Cat. No.: B1178891
CAS No.: 135776-86-2
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Description

24-fluoro-1,25-dihydroxyvitamin D2 is a fluorinated analog of the active form of vitamin D2, designed for advanced scientific investigation into vitamin D-mediated pathways. This compound is a valuable research tool for studying the structural activity relationship of vitamin D analogs, particularly the effect of fluorination at the C-24 position on biological function . Research indicates that this analog is nearly as potent as 1,25-dihydroxyvitamin D3 in its ability to induce cell differentiation, making it a compound of significant interest for studies in oncology and cellular biology, for example in models like HL-60 cells . A key and defining characteristic of this research compound is its distinct profile in separating different vitamin D functions. While it demonstrates potent differentiation activity, it has been shown to exhibit little activity in regulating calcium metabolism in vivo . This selective action makes this compound an essential reagent for dissecting the complex mechanisms of vitamin D signaling and for exploring therapeutic pathways that may target cell regulation without disrupting systemic calcium homeostasis. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

135776-86-2

Molecular Formula

C16H25N

Synonyms

24-fluoro-1,25-dihydroxyvitamin D2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 24,24-Difluoro-1α,25-Dihydroxyvitamin D₃
  • Modification : Two fluorine atoms at C24 (vitamin D₃ backbone).
  • Biological Activity : Exhibits prolonged calcemic activity due to resistance to CYP24A1-mediated catabolism. In vitro studies show 2–3× higher potency than 1,25-dihydroxyvitamin D₃ (calcitriol) in VDR binding and cell differentiation assays .
  • Metabolism : Fluorination blocks hydroxylation at C24, extending half-life in vivo .
2.1.2. (24R)-24-Fluoro-1α,25-Dihydroxyvitamin D₃
  • Modification : Single fluorine at C24R (vitamin D₃ backbone).
  • Biological Activity: Demonstrates 10× higher transcriptional activity in VDR-mediated gene expression compared to calcitriol in keratinocytes .
  • Synthesis Challenges : Selective synthesis of the 24S-fluoro isomer remains unresolved .
2.1.3. PRI-1916 and PRI-1917 (Vitamin D₂ Analogs)
  • Modification : Extended side chains with 24Z (cis) configuration.
  • Biological Activity: Induces differentiation in leukemia cells at nanomolar concentrations, with reduced hypercalcemia risk compared to D₃ analogs .
2.1.4. 26,27-Dihomo-24-epi-1α,25-Dihydroxyvitamin D₂
  • Modification : Homologation at C26/27 and epimerization at C24.
  • Metabolism : Resists 25-hydroxylation by CYP27B1, reducing calcemic activity but maintaining antiproliferative effects .

Preparation Methods

Starting Materials and Protecting Group Strategy

The synthesis of 24-F-1,25-(OH)₂D₂ often begins with ergocalciferol (vitamin D₂) or its derivatives. A critical step involves introducing the fluorine atom at C24 while preserving the 1α,25-dihydroxy configuration. In the method described in US6359012B1 , L-(+)-valine serves as a cost-effective chiral precursor for constructing the (S)-configured C24 side chain. The synthesis proceeds through a seven-step sequence:

  • Conversion of L-(+)-valine to (S)-(+)-hydroxyisovaleric acid via diazotization and hydrolysis.

  • Acid-catalyzed condensation with pivaldehyde to form a dioxolane intermediate.

  • Sequential protection, ozonolysis, and iodination to generate a C22-iodide intermediate.

Key to this approach is the use of triethylsilyl (TES) protecting groups to stabilize reactive hydroxyl moieties during side-chain elongation.

Coupling Reactions and Photochemical Isomerization

The vitamin D₂ phosphine oxide derivative, prepared from ergocalciferol, undergoes Wittig-Horner coupling with the chiral aldehyde intermediate (S)-(+)-2,3-dimethyl-2-triethylsilyloxybutyraldehyde. This reaction forms the trans-C22 olefin, which is subsequently deprotected using tetrabutylammonium fluoride (TBAF). Final photochemical isomerization with 9-acetylanthracene under 366 nm light yields cis-24(S)-hydroxyvitamin D₂, which is purified via recrystallization.

Table 1: Key Reaction Parameters for Stereospecific Synthesis

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, H₂SO₄85
Dioxolane FormationPivaldehyde, H₂SO₄, hexanes78
Wittig-Horner Couplingn-BuLi, THF, −78°C65
Photochemical Isomerization9-Acetylanthracene, 366 nm light90

Fluorination Strategies for C24 Modification

Deoxyfluorination Using DAST

A convergent route reported by Kawagoe et al. employs N,N-diethylaminosulfur trifluoride (DAST) to introduce fluorine at C24. Starting from 24,25-dihydroxyvitamin D₂, the C24 hydroxyl group is selectively fluorinated via a two-step process:

  • Protection of the C25 hydroxyl with trimethylsilyl chloride (TMSCl).

  • Treatment with DAST at −40°C to replace the hydroxyl group with fluorine.

This method achieves a 72% yield of 24-F-1,25-(OH)₂D₂, with minimal epimerization at C24.

Sharpless Dihydroxylation for Stereocontrol

In an alternative approach, Sharpless asymmetric dihydroxylation is used to establish the C24 stereocenter prior to fluorination. The CD-ring fragment of vitamin D₂ is functionalized with a vicinal diol at C23–C24 using AD-mix-β, followed by fluorination with DAST. The resulting 24-fluoro-25-hydroxy intermediate is coupled with an A-ring phosphine oxide to construct the full vitamin D₂ skeleton.

Table 2: Comparison of Fluorination Methods

MethodStereoselectivity (R:S)Yield (%)Purity (%)
DAST Fluorination85:157295
Sharpless Dihydroxylation98:26897

Epimer Separation and Purification

Chromatographic Resolution

Due to the propensity for C24 epimerization during synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) is critical for isolating 24(S)-F-1,25-(OH)₂D₂ from its 24(R)-epimer. As demonstrated in CiNii Article 1390282679135571456 , a C18 column with methanol-water (85:15) mobile phase resolves the epimers with baseline separation. The 24(S)-epimer elutes earlier, reflecting its lower hydrophobicity.

Crystallographic Validation

X-ray crystallography of the 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct confirms the C24 configuration. The PTAD derivative of 24(S)-F-1,25-(OH)₂D₂ exhibits a distinct crystal lattice compared to the 24(R)-epimer, enabling unambiguous stereochemical assignment.

Metabolic Stability and Biological Implications

Resistance to CYP24A1 Catabolism

The 24(S)-F-1,25-(OH)₂D₂ epimer demonstrates enhanced metabolic stability compared to non-fluorinated analogues. In vitro assays with human CYP24A1 show that fluorination at C24 reduces hydroxylation rates by 60–70%, prolonging the compound’s half-life.

Calcium Homeostasis and Cell Differentiation

Despite its stability, 24(S)-F-1,25-(OH)₂D₂ retains potent activity in regulating intestinal calcium transport (EC₅₀ = 1.2 nM) and inducing HL-60 cell differentiation (EC₅₀ = 0.8 nM). In contrast, the 24(R)-epimer shows negligible calcemic activity but comparable differentiation potential, highlighting the stereochemical dependence of vitamin D₂ signaling .

Q & A

Basic Research Questions

Q. What structural modifications distinguish 24-fluoro-1,25-dihydroxyvitamin D₂ from its parent compound, and how do these alterations influence receptor binding?

  • Methodological Insight : The fluorination at the C24 position replaces a hydrogen atom with fluorine, enhancing metabolic stability by resisting hydroxylation and oxidation. This modification alters the side-chain conformation, potentially increasing binding affinity to the vitamin D receptor (VDR) compared to non-fluorinated analogues. Structural analysis via X-ray crystallography or nuclear magnetic resonance (NMR) can confirm these changes .
  • Experimental Design : Comparative molecular dynamics simulations between fluorinated and non-fluorinated analogues can predict binding efficiency. Subsequent in vitro assays (e.g., VDR transactivation assays) validate these predictions .

Q. What are the standard synthetic routes for 24-fluoro-1,25-dihydroxyvitamin D₂, and what challenges arise during fluorination?

  • Methodological Insight : Fluorination typically employs radical deoxygenation or electrophilic fluorinating agents (e.g., Selectfluor®). A critical step is protecting the hydroxyl groups during synthesis to prevent side reactions. For example, Konno et al. (1992) describe a method using vitamin D₂ as a precursor, involving epoxide intermediates and fluorolytic ring-opening .
  • Data Contradictions : Some studies report low yields due to steric hindrance at C24, requiring optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. How do researchers quantify 24-fluoro-1,25-dihydroxyvitamin D₂ in biological matrices, and what analytical challenges exist?

  • Methodological Insight : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Calibration standards must match the matrix (e.g., human serum) to account for ion suppression. Isotope-labeled internal standards (e.g., deuterated analogues) improve accuracy .
  • Challenges : Low circulating concentrations (pg/mL range) necessitate high sensitivity. Cross-reactivity with endogenous vitamin D metabolites (e.g., 25-hydroxyvitamin D) must be ruled out via chromatographic separation .

Advanced Research Questions

Q. How can conflicting data on the potency of 24-fluoro-1,25-dihydroxyvitamin D₂ in preclinical studies be resolved?

  • Methodological Insight : Discrepancies may arise from differences in assay systems (e.g., cell lines vs. primary cells) or VDR isoform expression. Standardizing experimental models (e.g., using VDR-knockout controls) and dose-response curves with consistent units (e.g., EC₅₀ values) improves comparability .
  • Data Integration : Meta-analyses of published dose-response data, adjusted for assay variability, can identify trends in potency .

Q. What systems biology approaches are suitable for elucidating the immunometabolic effects of 24-fluoro-1,25-dihydroxyvitamin D₂?

  • Methodological Insight : Transcriptomic and metabolomic profiling of treated dendritic cells (DCs) can identify regulated pathways (e.g., fatty acid synthesis). Bioinformatics tools (e.g., Gene Ontology enrichment) prioritize pathways for validation in wet-lab experiments (e.g., siRNA knockdown of key enzymes) .
  • Experimental Design : Co-culture systems with T cells assess functional outcomes (e.g., tolerogenic DC induction). Single-cell RNA sequencing resolves cell-type-specific responses .

Q. How should clinical trials involving 24-fluoro-1,25-dihydroxyvitamin D₂ address variability in baseline 25-hydroxyvitamin D status?

  • Methodological Insight : Stratify participants by baseline 25(OH)D levels to control for confounding. Use adaptive trial designs that adjust dosing based on achieved serum 25(OH)D concentrations during the study .
  • Assay Standardization : Employ assays certified by the Vitamin D Standardization Program (VDSP) to minimize inter-laboratory variability .

Q. What are the implications of fluoro-vitamin D₂ analogues for calcium homeostasis compared to non-fluorinated forms?

  • Methodological Insight : In vivo models (e.g., rodent studies) with controlled dietary calcium intake can assess hypercalcemia risk. Measure serum calcium, parathyroid hormone (PTH), and urinary calcium excretion at multiple timepoints .
  • Data Interpretation : Fluorinated analogues may exhibit reduced calcemic effects due to altered VDR binding kinetics or tissue selectivity. Compare pharmacokinetic parameters (e.g., half-life, tissue distribution) to non-fluorinated forms .

Tables for Quick Reference

Table 1 : Key Analytical Parameters for 24-Fluoro-1,25-Dihydroxyvitamin D₂ Quantification

ParameterRecommendationEvidence Source
Detection MethodLC-MS/MS with isotopic internal standard
Limit of Quantification≤ 5 pg/mL
Matrix EffectsUse matched matrix calibration

Table 2 : Synthesis Yield Optimization Strategies

ChallengeSolutionEvidence Source
Low Fluorination YieldUse radical initiators (e.g., AIBN)
Side ReactionsProtect hydroxyl groups with silyl ethers

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